thiosulfate

Overview

Description

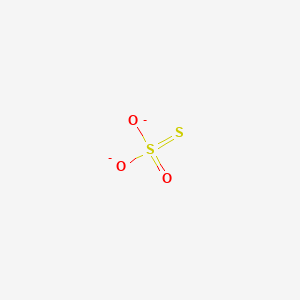

The thiosulfate ion, with the chemical formula ( \text{S}_2\text{O}_3^{2-} ), is an oxyanion of sulfur. It is commonly found in various salts, such as sodium this compound (( \text{Na}_2\text{S}_2\text{O}_3 )) and ammonium this compound (( (\text{NH}_4)_2\text{S}_2\text{O}_3 )). thiosulfates are known for their role in various chemical processes, including photography, gold extraction, and as an antidote for cyanide poisoning .

Preparation Methods

Synthetic Routes and Reaction Conditions: thiosulfates can be synthesized through the reaction of sulfite ions with elemental sulfur. The reaction is as follows: [ \text{SO}_3^{2-} + \text{S} \rightarrow \text{S}_2\text{O}_3^{2-} ]

Industrial Production Methods: Industrially, sodium thiosulfate is produced by the reaction of sodium sulfite with sulfur. The process involves dissolving sulfur in sodium hydroxide, leading to the formation of sodium this compound: [ \text{S} + 2 \text{NaOH} \rightarrow \text{Na}_2\text{S}_2\text{O}_3 + \text{H}_2\text{O} ]

Types of Reactions:

Oxidation: thiosulfates can be oxidized to tetrathionate ions (( \text{S}_4\text{O}_6^{2-} )) in the presence of iodine: [ 2 \text{S}_2\text{O}_3^{2-} + \text{I}_2 \rightarrow \text{S}_4\text{O}_6^{2-} + 2 \text{I}^- ]

Reduction: thiosulfates can be reduced to sulfide ions (( \text{S}^{2-} )) under certain conditions.

Substitution: thiosulfates react with silver nitrate to form a white precipitate of silver this compound, which further decomposes to black silver sulfide: [ \text{AgNO}_3 + \text{Na}_2\text{S}_2\text{O}_3 \rightarrow \text{Ag}_2\text{S}_2\text{O}_3 + 2 \text{NaNO}_3 ] [ \text{Ag}_2\text{S}_2\text{O}_3 \rightarrow 2 \text{Ag}_2\text{S} + \text{SO}_2 ]

Common Reagents and Conditions:

Iodine: Used in redox titrations with this compound ions.

Silver Nitrate: Used to test for the presence of this compound ions.

Hydrochloric Acid: Reacts with sodium this compound to produce sulfur and sulfur dioxide.

Major Products:

- Tetrathionate Ion (( \text{S}_4\text{O}_6^{2-} ))

- Sulfide Ion (( \text{S}^{2-} ))

- Sulfur Dioxide (( \text{SO}_2 ))

Scientific Research Applications

thiosulfates have a wide range of applications in scientific research:

- Chemistry: Used in redox titrations and as a reagent in various chemical reactions .

- Biology: Involved in the sulfur assimilation pathways in microorganisms .

- Medicine: Sodium thiosulfate is used as an antidote for cyanide poisoning and to reduce the risk of ototoxicity associated with cisplatin .

- Industry: Employed in gold extraction as an alternative to cyanide, reducing environmental impact .

Mechanism of Action

The mechanism of action of thiosulfate ions varies depending on their application:

Comparison with Similar Compounds

thiosulfates can be compared with other sulfur oxyanions such as sulfate (( \text{SO}_4^{2-} )) and sulfite (( \text{SO}_3^{2-} )):

- Sulfate (( \text{SO}_4^{2-} )) : More oxidized form of sulfur, commonly found in nature.

- Sulfite (( \text{SO}_3^{2-} )) : Intermediate oxidation state, used in food preservation and as a reducing agent.

Uniqueness: thiosulfates are unique due to their ability to form complexes with metals, their role in redox reactions, and their applications in various fields, from photography to medicine .

Biological Activity

Thiosulfate (S₂O₃²⁻) is a sulfur compound that plays a significant role in various biological processes, particularly in its capacity to act as an antioxidant and a detoxifying agent. This article delves into the biological activity of this compound, highlighting its mechanisms, therapeutic applications, and relevant case studies.

This compound exhibits several biological activities that contribute to its therapeutic potential:

- Antioxidant Properties : this compound acts as an effective scavenger of reactive oxygen species (ROS). Its ability to donate electrons allows it to neutralize free radicals, thereby protecting cells from oxidative stress. In a study involving a rat model of hyperoxaluria, this compound treatment significantly reduced cellular hydrogen peroxide levels and maintained superoxide dismutase activity, indicating its role in mitigating oxidative damage .

- Detoxification : this compound is crucial in detoxifying harmful substances. For instance, it is known to convert cyanide into thiocyanate via the enzyme this compound sulfurtransferase (TST), which plays a pivotal role in cyanide metabolism . This detoxification pathway highlights this compound's importance in clinical settings, particularly in cases of cyanide poisoning.

- Regulation of Nitric Oxide Synthase : this compound has been shown to enhance endothelial function by increasing nitric oxide synthase activity. This regulation is vital for maintaining vascular health and preventing cardiovascular diseases .

2. Therapeutic Applications

This compound has been explored for various therapeutic applications:

-

Calciphylaxis Treatment : Sodium this compound (STS) has been effectively used in treating calciphylaxis, a serious condition characterized by calcification of blood vessels leading to skin necrosis. A comprehensive review of 30 patients indicated that STS treatment led to significant improvement in wound healing and resolution of lesions in many cases .

Study Patient Outcome New et al. (2011) Wound resolution in 4 out of 5 patients Gupta et al. (2012) Patient switched to hemodialysis, passed away Mallett et al. (2012) Complete healing and no recurrence Dethloff (2012) Complete wound healing demonstrated - Cyanide Poisoning : STS is utilized as an antidote for acute cyanide toxicity. Its rapid action in converting cyanide to less toxic thiocyanate makes it a critical component of emergency treatment protocols .

- Cardiovascular Protection : Recent studies have investigated the use of STS in reducing myocardial infarct size during acute myocardial infarction. Although initial trials showed mixed results, ongoing research continues to explore its potential benefits in cardiac protection through its antioxidant properties .

3. Case Studies

Several case studies illustrate the efficacy of this compound in clinical settings:

- Case Study 1 : In a patient with severe calciphylaxis, administration of STS led to significant wound healing after several weeks of treatment. The patient showed marked improvement with no recurrence after follow-up for six months .

- Case Study 2 : A randomized controlled trial assessing STS for myocardial infarction revealed that while some patients experienced nausea and vomiting as side effects, others showed reduced infarct sizes compared to controls, emphasizing the need for further investigation into optimal dosing and administration methods .

4. Research Findings

Recent research has expanded our understanding of this compound's biological roles:

- A study demonstrated that this compound enhances the phosphorylation of AKT and Nrf2 pathways, which are crucial for cellular defense against oxidative stress. This suggests that this compound may activate protective signaling pathways that mitigate cellular damage during stress conditions .

- Investigations into this compound's interaction with iron-sulfur clusters within mitochondrial complexes have revealed its potential influence on ATP production and overall mitochondrial function .

Properties

IUPAC Name |

sulfurothioic O-acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H2O3S2/c1-5(2,3)4/h(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHCDFWKWKRSZHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OS(=O)(=S)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2S2O3, H2O3S2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Record name | thiosulfuric acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Thiosulfuric_acid | |

| Description | Chemical information link to Wikipedia. | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00159981 | |

| Record name | Thiosulfuric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00159981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.15 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Thiosulfate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000257 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

100°C | |

| Details | ScholAR Chemistry: Sodium thiosulfate SDS (https://www.mccsd.net/cms/lib/NY02208580/Centricity/Shared/Material%20Safety%20Data%20Sheets%20_MSDS_/MSDS%20Sheets_Sodium_Thiosulfate_Anhydrous_703_00.pdf) | |

| Record name | Thiosulfuric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09499 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Solubility |

861 mg/mL | |

| Details | Sigma-Aldrich: Sodium thiosulfate SDS (https://www.sigmaaldrich.com/CA/en/sds/SIGALD/217263) | |

| Record name | Thiosulfuric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09499 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Details | Sigma-Aldrich: Sodium thiosulfate SDS (https://www.sigmaaldrich.com/CA/en/sds/SIGALD/217263) | |

| Record name | Thiosulfate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000257 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

When administered with sodium nitrate, sodium thiosulfate acts as an antidote for the treatment of acute cyanide poisoning. Cyanide has a high affinity for cytochrome a3, a component of the cytochrome c oxidase complex in mitochondria. By binding and inhibiting cytochrome a3, cyanide prevents cells from using oxygen and forces anaerobic metabolism, inhibiting cellular respiration and resulting in lactic acidosis and cytotoxic hypoxia. Sodium nitrite reacts with hemoglobin to form methemoglobin, which competes with cytochrome a3 for the cyanide ion. Cyanide binds to methemoglobin to form cyanmethemoglobin, a nontoxic compound, and restore cytochrome oxidase activity. When cyanide dissociates from methemoglobin, sodium thiosulfate acts as a sulfur donor for the endogenous sulfur transferase enzyme and facilitates its conversion to thiocyanate, a less toxic ion. Sodium thiosulfate can also reduce the risk of ototoxicity associated with cisplatin. Pediatric patients treated with cisplatin have a high risk of developing ototoxicity, possibly due to a combination of reactive oxygen species (ROS) production and direct alkylation of DNA that leads to cell death. Sodium thiosulfate interacts with cisplatin to form inactive platinum species. It can also enter cells via the sodium sulfate cotransporter 2 to increase antioxidant glutathione levels and inhibit intracellular oxidative stress. Although a mechanism of action has not been fully elucidated, both activities are thought to reduce the risk of ototoxicity. | |

| Record name | Thiosulfuric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09499 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

13686-28-7, 14383-50-7 | |

| Record name | Thiosulfuric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13686-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiosulfuric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013686287 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiosulfuric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09499 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Thiosulfuric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00159981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | THIOSULFURIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7K79Y2EKKP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Thiosulfate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000257 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

48 °C | |

| Details | Sigma-Aldrich: Sodium thiosulfate SDS (https://www.sigmaaldrich.com/CA/en/sds/SIGALD/217263) | |

| Record name | Thiosulfuric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09499 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Details | Sigma-Aldrich: Sodium thiosulfate SDS (https://www.sigmaaldrich.com/CA/en/sds/SIGALD/217263) | |

| Record name | Thiosulfate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000257 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.